molecular formula C14H17NO2 B14908498 1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine

1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine

Cat. No.: B14908498
M. Wt: 231.29 g/mol
InChI Key: CWWKEUHTWQAYOW-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine is a methanamine derivative featuring a furan heterocycle and a substituted benzyl group. The furan ring contributes π-electron density, while the 2-methoxy-5-methylbenzyl moiety introduces steric and electronic effects through its methoxy (-OCH₃) and methyl (-CH₃) substituents.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine

InChI

InChI=1S/C14H17NO2/c1-11-5-6-14(16-2)12(8-11)9-15-10-13-4-3-7-17-13/h3-8,15H,9-10H2,1-2H3

InChI Key

CWWKEUHTWQAYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine typically involves the reaction of furan-2-carbaldehyde with 2-methoxy-5-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring and methoxy-methylbenzylamine moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Activity :
    • The antimalarial compound MMV019918 demonstrates that halogenation (bromo, chloro) and piperidine substitution enhance biological activity, likely through improved target binding or pharmacokinetics .
    • Chloro and benzyloxy groups in the analogue from may improve corrosion inhibition by increasing adsorption on metal surfaces via stronger dipole interactions .
  • Thiophene substitution (as in ) introduces sulfur’s polarizability, which may alter redox properties or ligand-receptor interactions.

Biological Activity

1-(Furan-2-yl)-N-(2-methoxy-5-methylbenzyl)methanamine, commonly referred to by its chemical name or CAS number 225236-02-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol
  • Structure : The compound features a furan ring, a methoxy group, and a methyl group on the benzyl moiety, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, leading to various biochemical effects.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is critical in melanin synthesis. For instance, derivatives of furan have demonstrated potent inhibitory activity against tyrosinase, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : The furan moiety is known for its antimicrobial properties. Studies have indicated that furan derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents .

Biological Activity Data

Activity Type Description Reference
Tyrosinase InhibitionInhibitory activity on tyrosinase with potential IC50 values in low µM range
AntimicrobialActivity against S. aureus and E. coli; MIC values suggest effective inhibition
AnticancerCytotoxicity observed in MCF-7 breast cancer cell line studies

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study on related furan derivatives showed potent inhibition of tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that this compound may also be effective in reducing melanin synthesis.
  • Antibacterial Activity :
    • Research has indicated that furan-containing compounds exhibit broad-spectrum antibacterial activity. For example, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies on acrylamide derivatives synthesized from similar precursors revealed significant cytotoxic effects against the MCF-7 breast cancer cell line. The mechanisms involved may include apoptosis induction and cell cycle arrest .

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